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Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

Cat. No.: B3044305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and

methodologies required for the structural elucidation of Methyl 11-methyltridecanoate, a

branched-chain fatty acid methyl ester (FAME). The document outlines key experimental

protocols, data interpretation, and visualizations to aid researchers in the identification and

characterization of this molecule.

Introduction
Methyl 11-methyltridecanoate (C15H30O2, CAS No. 5487-62-7) is an anteiso-branched-

chain fatty acid methyl ester. The precise determination of its molecular structure is critical for

its application in various research fields, including lipidomics and as a reference standard. This

guide details the application of nuclear magnetic resonance (NMR) spectroscopy and mass

spectrometry (MS) for its unambiguous structural characterization.

Core Analytical Techniques
The primary methods for the structural elucidation of Methyl 11-methyltridecanoate are Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C).

GC-MS is a powerful technique for the analysis of volatile compounds like FAMEs. It provides

information on the molecular weight and fragmentation pattern, which is crucial for identifying
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the position of the methyl branch.

Expected Mass Spectral Data

While a publicly available mass spectrum for Methyl 11-methyltridecanoate is not readily

accessible, the fragmentation pattern can be predicted based on the known behavior of

anteiso-branched-chain FAMEs. For comparison, the mass spectrum of the isomeric iso-

branched FAME, Methyl 12-methyltridecanoate, shows characteristic fragments.

m/z
Interpretation for Methyl 11-

methyltridecanoate (Predicted)

242 Molecular Ion [M]⁺

213
Loss of an ethyl group (-C2H5) from the

branched end [M-29]⁺

185
Loss of a butyl group (-C4H9) including the

branch [M-57]⁺

74
McLafferty rearrangement fragment,

characteristic of methyl esters

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 11-methyltridecanoate is expected to show characteristic

signals for the methyl ester, the terminal methyl groups of the branched chain, and the long

methylene chain. The chemical shifts can be estimated based on analogous straight-chain and

branched-chain FAMEs.
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Chemical Shift (δ)

ppm (Predicted)
Multiplicity Integration Assignment

~3.67 Singlet 3H
Methoxy group (-

OCH₃)

~2.30 Triplet 2H

Methylene group α to

carbonyl (C2, -CH₂-

COO)

~1.62 Multiplet 2H

Methylene group β to

carbonyl (C3, -CH₂-C-

COO)

~1.50 Multiplet 1H
Methine proton at the

branch point (C11)

~1.26 Broad Singlet ~16H
Methylene groups in

the chain

~0.86 Triplet 3H
Terminal methyl group

(C13)

~0.85 Doublet 3H

Methyl group at the

branch point (C11-

CH₃)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will distinguish the carbonyl carbon, the methoxy carbon, the carbons

at the branch point, and the different methylene and methyl carbons in the chain. Data for the

isomeric Methyl 12-methyltridecanoate can be found in public databases and serves as a

useful comparison.[1]
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Chemical Shift (δ) ppm (Predicted) Assignment

~174.4 Carbonyl carbon (C1, -COO-)

~51.4 Methoxy carbon (-OCH₃)

~36.0 Methine carbon at branch point (C11)

~34.1 Methylene α to carbonyl (C2)

~29.0 - 29.7 Methylene carbons in the long chain

~27.0 Methylene adjacent to the branch (C10)

~25.0 Methylene β to carbonyl (C3)

~19.0 Methyl carbon at the branch point (C11-CH₃)

~11.0 Terminal methyl carbon (C13)

Experimental Protocols
For analysis, fatty acids are typically converted to their methyl esters to increase volatility for

GC-MS.

Acid-Catalyzed Esterification Protocol:

Dissolve the fatty acid sample in anhydrous methanol.

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

Reflux the mixture for 1-2 hours.

After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.

Wash the organic layer with a dilute sodium bicarbonate solution and then with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.
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Parameter Value

GC Column

DB-5ms or similar non-polar capillary column

(e.g., 30 m x 0.25 mm ID, 0.25 µm film

thickness)

Injector Temperature 250 °C

Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)

Oven Program
Initial temperature 100 °C, hold for 2 min, ramp

to 250 °C at 5 °C/min, hold for 5 min

MS Ion Source Electron Ionization (EI) at 70 eV

Mass Range m/z 40-300

Dissolve approximately 5-10 mg of the purified Methyl 11-methyltridecanoate in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹³C NMR, a proton-decoupled sequence should be used.

Visualizations
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Experimental Workflow for Structural Elucidation.
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Logical Process for Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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